3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a biphenyl group, an imidazo[1,2-a]pyridine core, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multistep reactions One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine coreFinally, the acrylic acid moiety is introduced via a Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and imidazo[1,2-a]pyridine core allow it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(3’-pyridin-3-yl)biphenyl-3-yl-1,3,5-triazine: Similar structure but with a triazine core.
3-(Pyridin-3-yl)acrylic acid: Lacks the biphenyl and imidazo[1,2-a]pyridine moieties.
(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: Similar imidazo[1,2-a]pyridine core but different functional groups .
Uniqueness
The uniqueness of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its combination of the biphenyl group, imidazo[1,2-a]pyridine core, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H18N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[8-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-5-15-25-20(13-14-21(26)27)22(24-23(16)25)19-11-9-18(10-12-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27) |
InChI Key |
SRSKDDVPSJIFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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